

Application Notes: Isoxazol-5-amine in the Synthesis of Potent Kinase Inhibitors

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Compound of Interest

Compound Name: Isoxazol-5-amine

Cat. No.: B086289

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Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding sites of various protein kinases. Its unique electronic properties and synthetic tractability make it an attractive starting point for the development of novel kinase inhibitors. Among isoxazole derivatives, **isoxazol-5-amine** serves as a versatile building block, providing a reactive handle for the synthesis of diverse compound libraries. This document outlines the application of **isoxazol-5-amine** in the synthesis of kinase inhibitors, providing detailed experimental protocols, quantitative biological data, and visualization of relevant signaling pathways. The focus will be on the synthesis of N-(isoxazol-5-yl)-N'-phenylurea derivatives, a class of compounds that has demonstrated significant potential as inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative **isoxazol-5-amine** derivatives against several key kinases implicated in cancer and inflammatory diseases.

Table 1: Inhibitory Activity of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Derivatives against FLT3 Kinase and MV4-11 Cancer Cells.[\[1\]](#)[\[2\]](#)

Compound ID	R Group on Phenyl Ring	FLT3 IC ₅₀ (nM)	MV4-11 IC ₅₀ (nM)
1a	4-methoxyphenyl	15.6	3.2
1b	4-ethoxyphenyl	10.2	2.1
1c	4-(trifluoromethoxy)phenyl	25.3	8.9
1d	4-(dimethylamino)phenyl	8.7	1.5
Sorafenib	(Reference Drug)	28.1	3.99 (μM)

Table 2: Inhibitory Activity of Isoxazole-Based Ureates and Hydrazones against VEGFR-2.[\[3\]](#)

Compound ID	Structure Type	VEGFR-2 IC ₅₀ (nM)
2a	Ureat	25.7
2b	Hydrazone	28.2
Sorafenib	(Reference Drug)	28.1

Table 3: Inhibitory Activity of Isoxazole Derivatives against JNK and p38 MAPK.[\[4\]](#)

Compound ID	Kinase Target	IC ₅₀ (nM)
3a	JNK3	24
3b	p38	>1000
3c	JNK3	42
3d	p38	>1000

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-(isoxazol-5-yl)-N'-phenylurea derivatives, which are potent kinase inhibitors. The key synthetic step is the reaction of an **isoxazol-5-amine** derivative with a substituted phenylisocyanate.

Protocol 1: Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-substituted-phenyl)urea Derivatives[1][2]

This protocol describes the synthesis of a library of urea-based kinase inhibitors starting from 3-amino-5-tert-butylisoxazole.

Materials:

- 3-amino-5-tert-butylisoxazole
- Substituted phenyl isocyanate (e.g., 4-methoxyphenyl isocyanate)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA)
- Argon or Nitrogen gas
- Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

- To a solution of 3-amino-5-tert-butylisoxazole (1.0 eq) in anhydrous DCM under an inert atmosphere of argon or nitrogen, add triethylamine (1.2 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of the appropriately substituted phenyl isocyanate (1.0 eq) in anhydrous DCM to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the desired N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-substituted-phenyl)urea derivative.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

- Recombinant human kinase (e.g., FLT3, VEGFR-2, p38)
- Kinase substrate (e.g., a specific peptide)
- ATP (Adenosine triphosphate)
- Synthesized inhibitor compounds
- Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplate reader

Procedure:

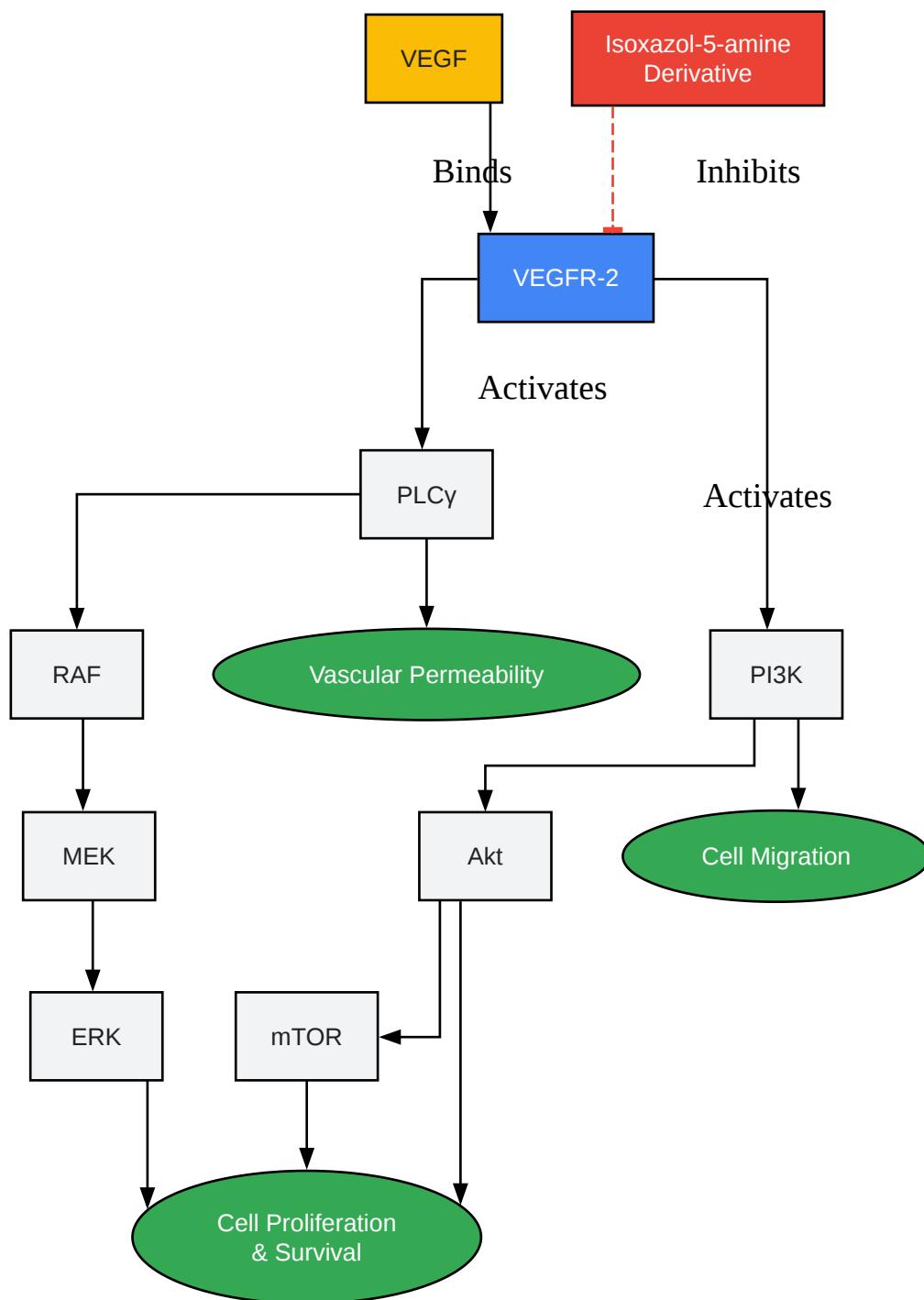
- Prepare a series of dilutions of the inhibitor compounds in DMSO.

- In a 96-well plate, add the kinase, the specific substrate, and the inhibitor solution in the kinase assay buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
- Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

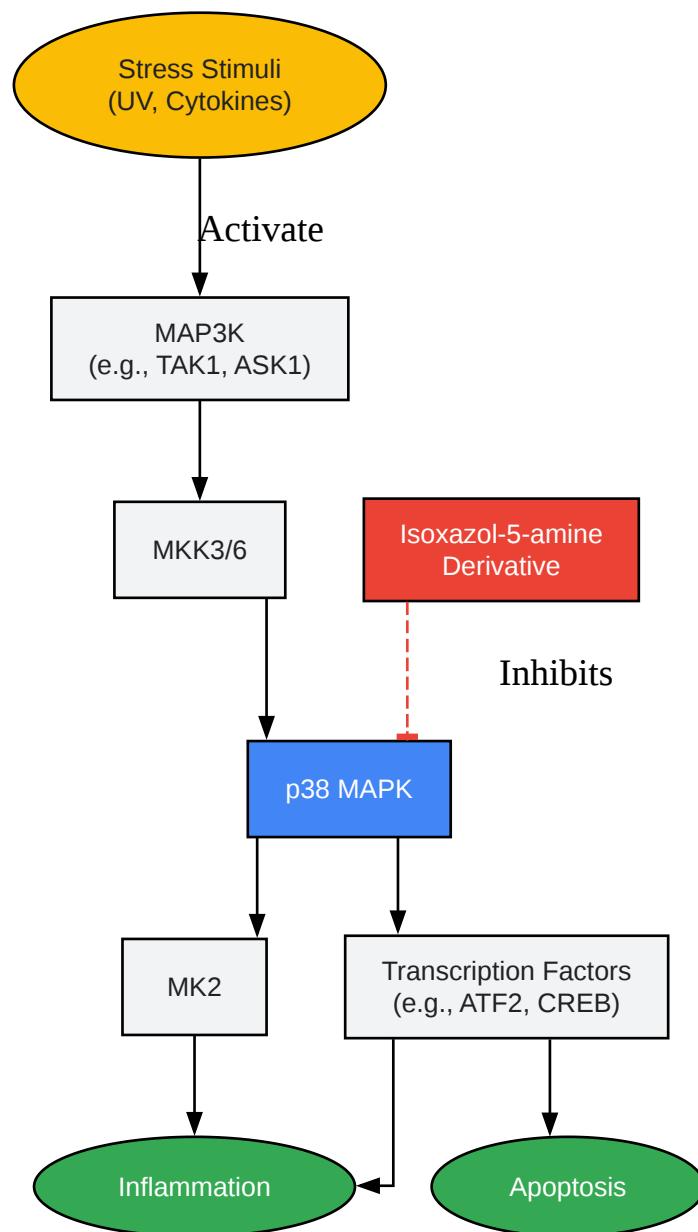
Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by **isoxazol-5-amine**-based kinase inhibitors.



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Caption: VEGFR-2 signaling pathway and the point of inhibition.

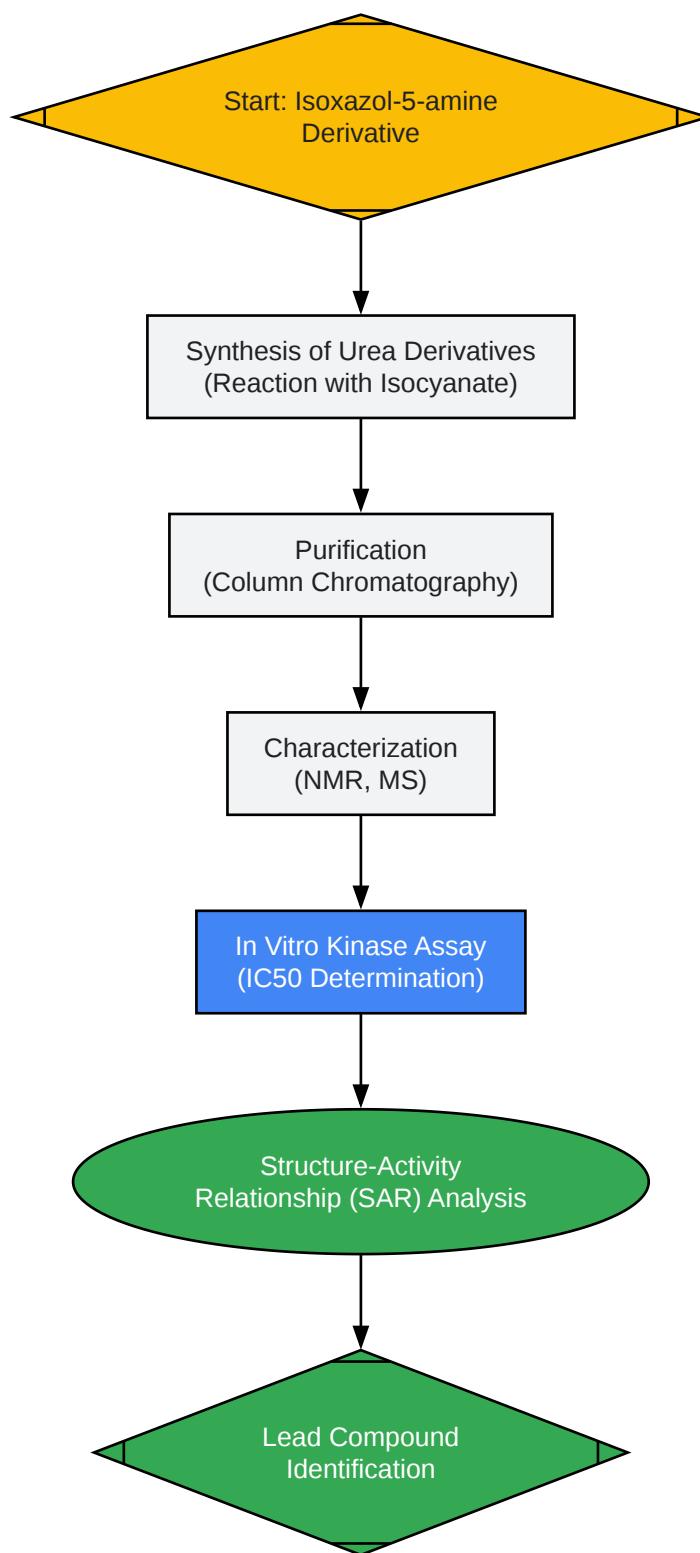


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Caption: p38 MAPK signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of **isoxazol-5-amine**-based kinase inhibitors.



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Caption: General workflow for kinase inhibitor synthesis and evaluation.

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